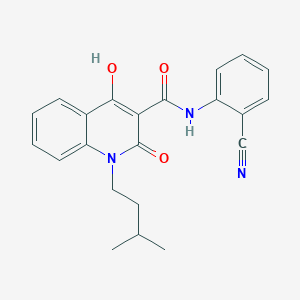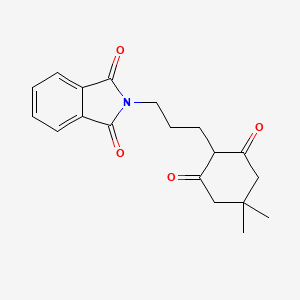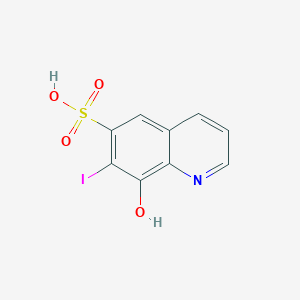
N-(2-cyanophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-HO-1-(3-ME-BU)-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CYANO-PHENYL)-AMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Quinoline derivatives are used as intermediates in the synthesis of various organic compounds, including dyes and agrochemicals.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives are used in the development of pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and anti-inflammatory agents.
Industry
In the industrial sector, quinoline derivatives are used in the production of corrosion inhibitors and as additives in lubricants.
Mécanisme D'action
The mechanism of action of quinoline derivatives varies depending on their specific structure and target. Generally, these compounds interact with biological molecules such as enzymes, receptors, and nucleic acids. For example, antimalarial quinolines inhibit the heme polymerase enzyme in Plasmodium parasites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug.
Quinoline N-oxide: An oxidized derivative of quinoline.
Tetrahydroquinoline: A reduced form of quinoline.
Uniqueness
The specific structure of 4-HO-1-(3-ME-BU)-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CYANO-PHENYL)-AMIDE, with its unique substituents, may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C22H21N3O3 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-14(2)11-12-25-18-10-6-4-8-16(18)20(26)19(22(25)28)21(27)24-17-9-5-3-7-15(17)13-23/h3-10,14,26H,11-12H2,1-2H3,(H,24,27) |
Clé InChI |
LZRGNRUDVWSOQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B11994414.png)


![4-Amino-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994431.png)
![3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid](/img/structure/B11994434.png)
![Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11994448.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994455.png)

![4-[(4-Ethoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11994467.png)
![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)

